molecular formula C11H10N4O B7879532 1-ethyl[1,2,4]triazino[4,5-a]benzimidazol-4(3H)-one

1-ethyl[1,2,4]triazino[4,5-a]benzimidazol-4(3H)-one

Cat. No.: B7879532
M. Wt: 214.22 g/mol
InChI Key: WMGPBSKXTIHKMJ-UHFFFAOYSA-N
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Description

1-ethyl[1,2,4]triazino[4,5-a]benzimidazol-4(3H)-one is a heterocyclic compound that belongs to the class of triazino-benzimidazoles This compound is characterized by a fused ring system consisting of a triazine ring and a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl[1,2,4]triazino[4,5-a]benzimidazol-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzimidazole-2-carboxylic acid hydrazide with ethyl orthoformate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired triazino-benzimidazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl[1,2,4]triazino[4,5-a]benzimidazol-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced analogs with hydrogenated ring systems.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-ethyl[1,2,4]triazino[4,5-a]benzimidazol-4

Properties

IUPAC Name

1-ethyl-3H-[1,2,4]triazino[4,5-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-2-9-13-14-11(16)10-12-7-5-3-4-6-8(7)15(9)10/h3-6H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGPBSKXTIHKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=O)C2=NC3=CC=CC=C3N12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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